

# [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate chemical properties

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## Compound of Interest

**Compound Name:** [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate

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An In-depth Technical Guide to the Chemical Properties of HBTU

## [Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate (HBTU)

**Audience:** Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties, mechanism of action, and applications of [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate, a widely used coupling reagent commonly known by its acronym, HBTU.

## Core Chemical and Physical Properties

HBTU, or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is an aminium-based coupling reagent renowned for its efficiency in peptide synthesis.[1][2] Introduced in 1978, it facilitates amide bond formation with high efficiency, rapid reaction rates,

and minimal racemization, making it a staple in both solid-phase and solution-phase peptide synthesis.[3][4][5] The hexafluorophosphate counterion enhances its solubility and stability in common organic solvents.[3][6] While initially assigned a uronium structure, X-ray analysis later confirmed that HBTU exists as a guanidinium N-oxide.[4]

Table 1: Physicochemical Properties of HBTU

| Property          | Value  | Citations    |
|-------------------|--|--------------|
| IUPAC Name        | [benzotriazol-1-yl]oxy(dimethylamino)methylidene-dimethylazanium;hexafluorophosphate   | [4][7]       |
| Common Name       | HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)                           | [3][4]       |
| CAS Number        | 94790-37-1   | [4]          |
| Molecular Formula | C <sub>11</sub> H <sub>16</sub> F <sub>6</sub> N <sub>5</sub> OP                       | [3][6][8][9] |
| Molecular Weight  | 379.24 g/mol   | [3][6][7]    |
| Appearance        | White to off-white crystalline powder  | [3][6]       |
| Melting Point     | ~200 °C (with decomposition)   | [4][8][10]   |
| Solubility        | Soluble in DMF, DMSO, NMP, and acetonitrile.[3][6] Insoluble in water and ethanol.[11] |              |
| Stability         | Moisture-sensitive.[3] Stable under recommended storage conditions.                    |              |
| Storage           | Store in a dry environment at +2°C to +8°C.[8][10]                                     |              |

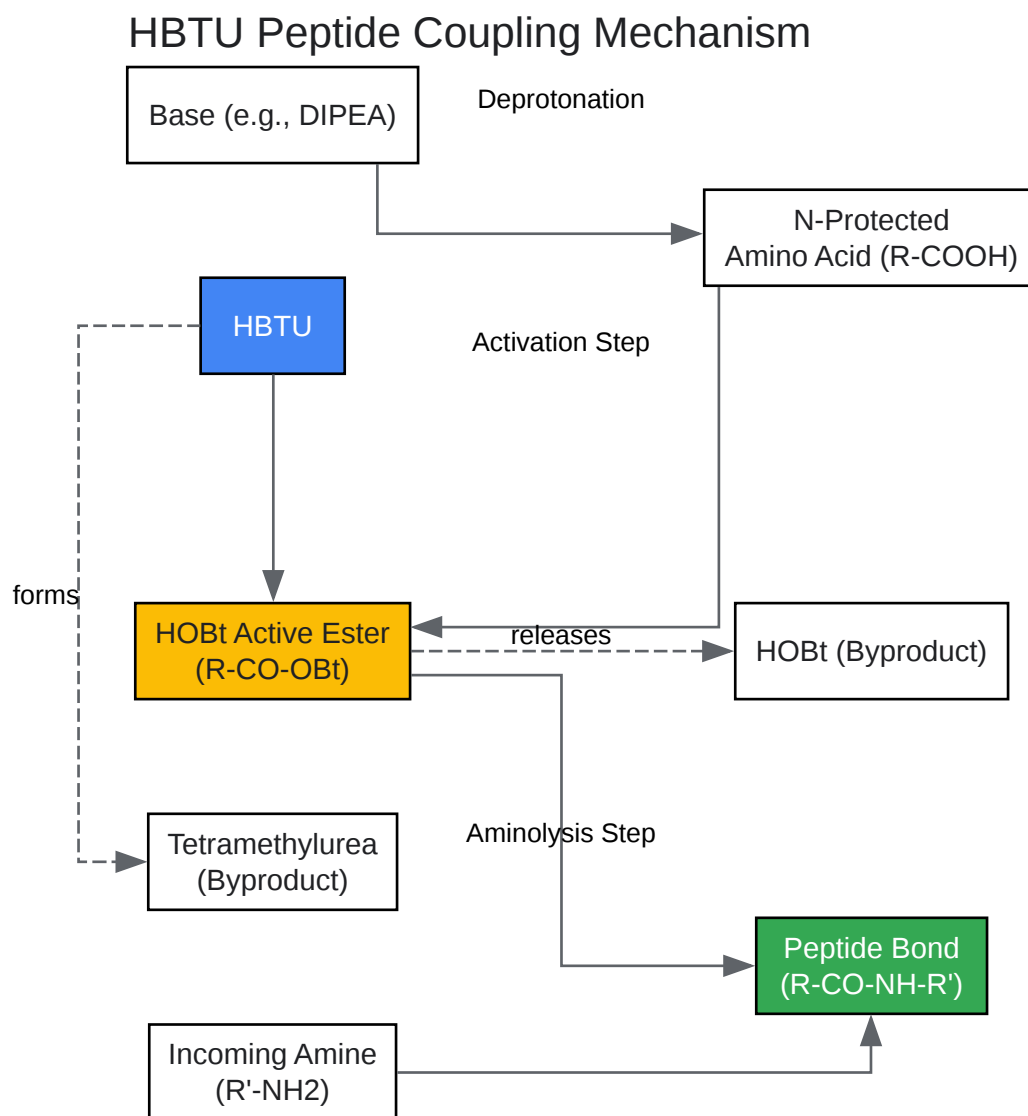
## Mechanism of Action in Peptide Coupling

HBTU is highly effective due to its ability to rapidly activate the carboxyl group of an amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.<sup>[12]</sup> The primary mechanism involves the formation of a stabilized 1-hydroxybenzotriazole (HOBt) active ester.<sup>[4]</sup>

The key steps are:

- **Activation:** The carboxyl group of an N-protected amino acid attacks the central carbon atom of the HBTU guanidinium core.
- **Intermediate Formation:** This initial reaction displaces the benzotriazole moiety, which then attacks the carbonyl carbon of the amino acid.
- **Active Ester Generation:** This step forms the HOBt active ester intermediate and releases tetramethylurea as a byproduct.<sup>[4]</sup>
- **Aminolysis:** The amino group of the second amino acid (or an amine-functionalized resin) attacks the activated ester, displacing the HOBt leaving group to form the desired peptide bond.<sup>[4]</sup>

This mechanism is highly efficient and effectively suppresses racemization, a critical factor for maintaining the stereochemical integrity of the resulting peptide.<sup>[2][5][12]</sup>



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Caption: HBTU mechanism for peptide bond formation.

## Experimental Protocols

### Standard Protocol for HBTU-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical coupling cycle on a solid support (e.g., Rink Amide resin) using Fmoc-based chemistry.

Materials and Reagents:

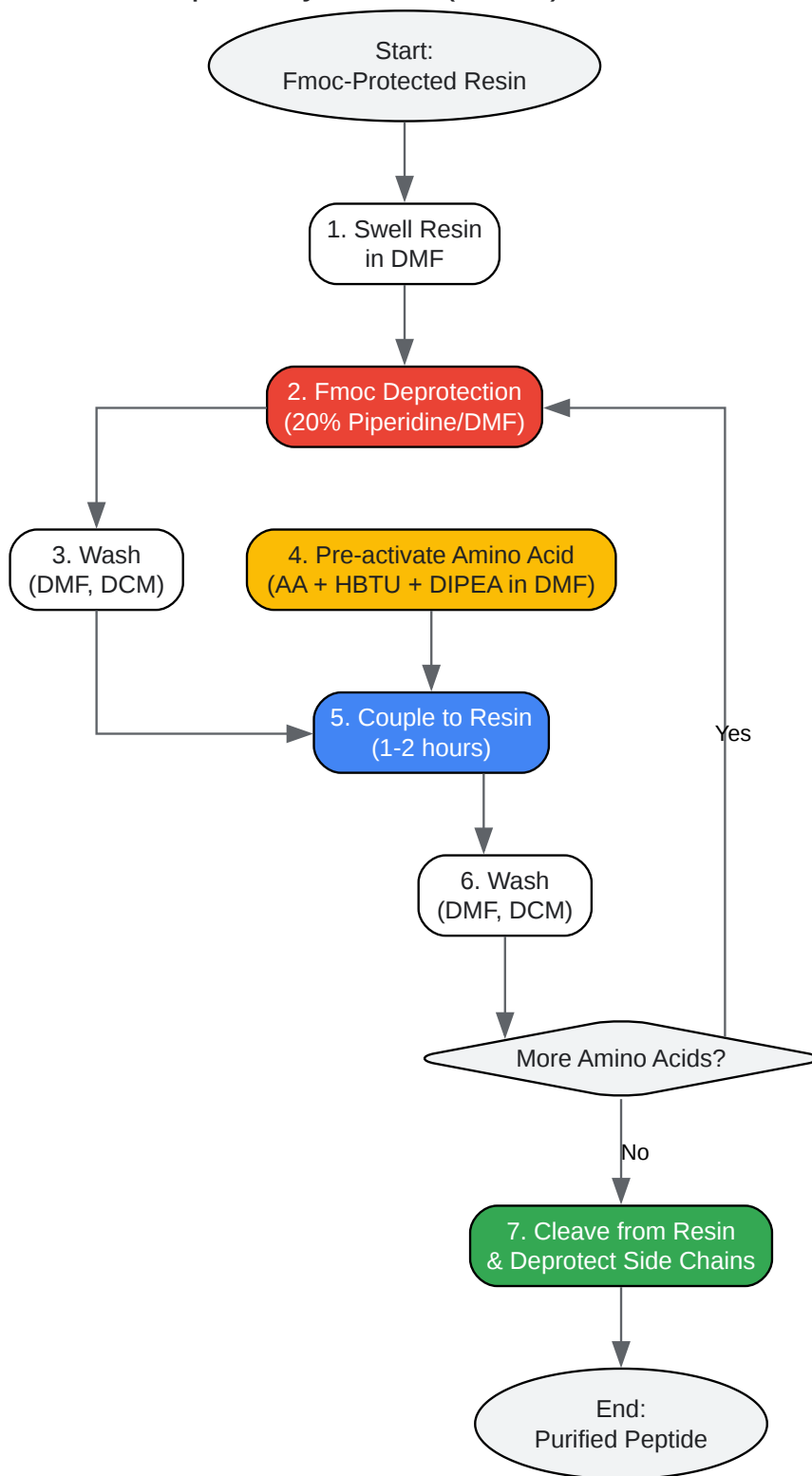
- Fmoc-protected amino acid (3-5 equivalents)
- HBTU (3-5 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
- Fmoc-deprotected resin (1 equivalent)
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF (for Fmoc deprotection)
- Dichloromethane (DCM) for washing

#### Methodology:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
  - Drain and repeat the piperidine treatment for an additional 15 minutes.
  - Wash the resin thoroughly with DMF (5-7 times) and then DCM (2-3 times) to remove all traces of piperidine.
- Amino Acid Activation (Pre-activation):
  - In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.
  - Add DIPEA to the mixture. The solution may change color (e.g., to yellow).
  - Allow the mixture to pre-activate for 2-5 minutes.
- Coupling Reaction:

- Add the pre-activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test (colorless or yellow beads) indicates the absence of free primary amines and a complete reaction.
- Washing:
  - Drain the reaction mixture.
  - Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based).

## Solid-Phase Peptide Synthesis (SPPS) Workflow with HBTU



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Caption: A typical SPPS cycle using HBTU for coupling.

## Advantages and Applications

HBTU is favored by chemists for several key advantages:

- **High Coupling Efficiency:** It promotes fast and complete reactions, leading to high product yields, which is especially important for the synthesis of long or complex peptides.[3][5]
- **Low Racemization:** The mechanism of action minimizes the risk of racemization, preserving the chirality of the amino acids.[2][3][4][5]
- **Mild Reaction Conditions:** HBTU is effective at room temperature, which helps protect sensitive amino acids and functional groups from degradation.[6][13]
- **Ease of Use:** The byproducts, such as tetramethylurea, are generally soluble in the reaction medium and easily washed away, simplifying purification.[5]
- **Versatility:** Beyond peptide synthesis, HBTU is a versatile reagent for general amide and ester bond formation in organic chemistry.[3]

## Safety and Handling

HBTU presents several hazards that require careful handling in a laboratory setting.

- **Hazards:** HBTU is classified as a skin and eye irritant.[4][14] It is also a moderate skin sensitizer and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[4][14]
- **Thermal Instability:** Differential scanning calorimetry (DSC) analysis has shown that HBTU is potentially explosive under thermal stress.[4]
- **Precautions:** Always handle HBTU in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust and store the reagent in a cool, dry place away from moisture and oxidizing agents.[3][8][14] Always consult the Safety Data Sheet (SDS) before use.[15]

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## References

- 1. [advancedchemtech.com](https://advancedchemtech.com) [[advancedchemtech.com](https://advancedchemtech.com)]
- 2. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 3. 7 Powerful Benefits of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [[ketonepharma.com](https://ketonepharma.com)]
- 4. HBTU - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 6. [zjwintime.com](https://zjwintime.com) [[zjwintime.com](https://zjwintime.com)]
- 7. Methanaminium, N-((1H-benzotriazol-1-yloxy)(dimethylamino)methylene)-N-methyl-, hexafluorophosphate(1-) (1:1) | C11H16F6N5OP | CID 2733084 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 8. 94790-37-1 CAS MSDS (HBTU) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](https://chemicalbook.com)]
- 9. Page loading... [[guidechem.com](https://guidechem.com)]
- 10. HBTU CAS#: 94790-37-1 [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 11. [apexbt.com](https://apexbt.com) [[apexbt.com](https://apexbt.com)]
- 12. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [[creative-peptides.com](https://creative-peptides.com)]
- 14. [biofinechemical.com](https://biofinechemical.com) [[biofinechemical.com](https://biofinechemical.com)]
- 15. HBTU - Safety Data Sheet [[chemicalbook.com](https://chemicalbook.com)]
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